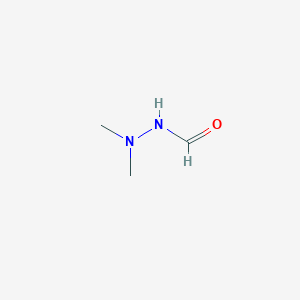
N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine" is a complex amino acid derivative that appears to be related to phenylalanine, a well-known amino acid. This compound is not directly mentioned in the provided papers, but the synthesis and properties of similar complex amino acids and their derivatives are discussed, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of complex amino acids often involves the addition of organolithium reagents to oximes, as described in the asymmetric synthesis of alpha-amino acids . The process includes the addition of organolithium carboxyl synthons to oximes, followed by reductive cleavage, N-protection, and oxidative cleavage to yield a range of N-protected amino acids . Similarly, the synthesis of N-Boc-beta-methylphenylalanine involves a multi-step sequence including oxidation, ring opening, and esterification . These methods could potentially be adapted for the synthesis of the compound , considering its structural complexity and the presence of protected amino groups.
Molecular Structure Analysis
The molecular structure of amino acid derivatives is crucial for their biological activity. For instance, the structural requirements for potent inhibition of serine proteases by N-acyl amino acid derivatives have been studied, indicating the importance of specific structural features for enzyme recognition and inhibition . The compound likely has a complex structure that could interact with biological molecules in a specific manner, similar to the inhibitors described.
Chemical Reactions Analysis
Amino acid derivatives can undergo various chemical reactions, including decarboxylation and hydrolysis. The decarboxylation of dihydroxyphenylserine, a compound structurally related to the one , has been studied to understand its potential as a precursor to neurotransmitters . Additionally, the hydrolysis of N-acyl derivatives of amino acids by enzymes like acylase I and carboxypeptidase has been explored, which is relevant for understanding the metabolic fate of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acid derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the synthesis of amino acids with functional groups for bioorthogonal reactions has been reported, where the conformational preferences of the amino acids are considered for their potential applications . The ferrocenyl benzoyl amino acid esters have been synthesized and characterized, including the determination of the crystal structure of one such derivative . These studies highlight the importance of detailed structural characterization in understanding the properties of amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Modifications : Teuber and Krause (1978) explored the synthesis of peptides using modified amino acids, such as 3,5-Di-tert-butyl-4-hydroxyphenylalanine, which shares structural similarities with the compound . They demonstrated the conversion of these amino acids into di-, tri-, and tetrapeptides, highlighting their utility in peptide synthesis (Teuber & Krause, 1978).
Biological Activity and Catalysis : Kluger, Loo, and Mazza (1997) investigated the catalysis in the hydrolysis of activated amino acid derivatives, which are functionally related to aminoacyl adenylates. This study underlines the inherent reactivity of such compounds, important for understanding protein biosynthesis (Kluger, Loo, & Mazza, 1997).
Structural Characterization : Savage et al. (2006) focused on the synthesis and structural characterization of N-ortho-ferrocenyl benzoyl amino acid esters. The structural analysis of such complex amino acids is crucial for understanding their properties and potential applications (Savage et al., 2006).
Analytical Chemistry and Diagnostics : In 2016, Na et al. synthesized a ratiometric fluorescent probe for the selective detection of cysteine and homocysteine, showcasing the application of specialized amino acids in developing diagnostic tools and techniques in analytical chemistry (Na et al., 2016).
Eigenschaften
IUPAC Name |
2-[[2-amino-3-[[2-amino-3-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O8S2/c25-17(21(31)27-19(23(33)34)9-13-1-5-15(29)6-2-13)11-37-38-12-18(26)22(32)28-20(24(35)36)10-14-3-7-16(30)8-4-14/h1-8,17-20,29-30H,9-12,25-26H2,(H,27,31)(H,28,32)(H,33,34)(H,35,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWGDFPODQWICQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine | |
CAS RN |
7369-94-0 |
Source


|
| Record name | N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007369940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC333714 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[4-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B1330536.png)

![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)


